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Compound of Interest

Compound Name: Einecs 304-926-9

Cat. No.: B12670904

Substance Identification: Einecs 304-926-9 is chemically identified as Stearic acid, compound
with (1)-alpha-methylphenethylamine (1:1). This substance is a salt formed between the fatty
acid, stearic acid, and the amine, (1)-alpha-methylphenethylamine (amphetamine).

This guide is intended for researchers, scientists, and drug development professionals to
troubleshoot stability issues encountered during the formulation of this compound.

Frequently Asked Questions (FAQS)

Q1: What is Einecs 304-926-9 and what is its primary use in pharmaceutical formulations?

Al: Einecs 304-926-9 is the salt form of amphetamine and stearic acid. In formulations, the
stearic acid component can act as a lubricant, binder, or a matrix-forming agent for controlled
release, while the amphetamine is the active pharmaceutical ingredient (API).[1][2][3][4] The
salt formation can also be a strategy to modify the physicochemical properties of the API, such
as its solubility and stability.

Q2: What are the common stability challenges associated with stearic acid-based formulations?

A2: Stearic acid, being a fatty acid, can present several stability challenges. It is incompatible
with most metal hydroxides and may react with bases, reducing agents, and oxidizing agents.
In topical formulations like ointments, it can lead to drying or lumpiness when used with zinc or
calcium salts.[5] Furthermore, its interaction with other excipients can sometimes slow down
the dissolution of the final product.[5]
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Q3: Can the salt form of amphetamine with stearic acid dissociate in a formulation?

A3: Yes, salt disproportionation is a potential stability issue for any pharmaceutical salt in a
solid dosage form, including amphetamine stearate.[6][7] This is the process where the salt
reverts to its free base (amphetamine) and free acid (stearic acid). This can be influenced by
factors such as pH, moisture content, and interaction with other excipients.[6][7]

Q4: How does pH influence the stability of Einecs 304-926-9 in a formulation?

A4: The stability of the salt is dependent on the pH of the microenvironment within the
formulation. Stearic acid is a weak acid, and amphetamine is a weak base. The salt is most
stable in a pH range where both components remain ionized. Extreme pH conditions, either
acidic or basic, can promote the dissociation of the salt. The presence of alkaline excipients,
such as magnesium stearate, can raise the micro-pH and potentially lead to the release of the
free amphetamine base.[2]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this exact salt are not extensively documented,
potential degradation can occur for both the amphetamine and stearic acid components.
Amphetamine can be susceptible to oxidation. Stearic acid can undergo oxidation, especially in
the presence of catalysts, leading to rancidity. The primary stability concern, however, is likely
the physical instability related to salt disproportionation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation of "Einecs 304-926-
9"
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Observed Issue

Potential Root Cause

Recommended Action

Changes in physical
appearance (e.g.,

discoloration, odor)

Oxidation of stearic acid or

amphetamine.

- Incorporate a suitable
antioxidant into the
formulation.- Package the final
product in light-resistant and
airtight containers.- Control
storage temperature and

humidity.

Reduced dissolution rate over

time

- Salt disproportionation
leading to the formation of less
soluble free base and/or acid.-
Interaction of stearic acid with
other excipients (e.g.,
povidone) leading to the
formation of a hydrophobic
film.[5]

- Carefully select excipients to
ensure compatibility. Avoid
highly alkaline excipients.-
Consider alternative lubricants
to stearic acid if incompatibility
is suspected.[5]- Monitor the
solid-state properties (e.g.,
crystallinity) of the drug

substance over time.

Formation of unknown

impurities

- Degradation of the
amphetamine or stearic acid

moiety.- Reaction between the

drug substance and excipients.

- Conduct forced degradation
studies to identify potential
degradation products and
pathways.- Utilize a stability-
indicating analytical method to
monitor for impurities during
stability studies.

Inconsistent tablet hardness or

other mechanical issues

- Improper lubrication due to

the properties of stearic acid.

- Optimize the concentration
and blending time of the
stearic acid in the formulation.-
Evaluate alternative lubricants

if issues persist.

Data Presentation

Table 1: Physicochemical Properties of Stearic Acid and Amphetamine
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Property Stearic Acid Amphetamine

Molecular Formula Ci18H360:2 CoHi3N

Molecular Weight 284.48 g/mol 135.21 g/mol [8]

Melting Point 69.6 °C[9] -98 °C (as base)[8]

pKa ~4.9[10] 9.9 (conjugate acid)[8]

Solubility in Water Practically insoluble[4] Slightly soluble (as base)[11]
Soluble in ethanol, ether, Soluble in alcohol and

Solubility in Organic Solvents
chloroform[4] ether[11]

Experimental Protocols

1. Drug-Excipient Compatibility Study

o Objective: To assess the compatibility of "Einecs 304-926-9" with various pharmaceutical
excipients.

» Methodology:
o Prepare binary mixtures of the drug substance with each excipient (e.g., in a 1:1 ratio).

o Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a
specified period (e.g., 4 weeks).

o Analyze the samples at initial and subsequent time points using techniques such as
Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR),
and High-Performance Liquid Chromatography (HPLC).

o DSC can reveal changes in melting points or the appearance of new peaks, indicating
interaction.[12]

o FTIR can detect changes in functional groups, suggesting chemical interactions.

o HPLC is used to quantify the drug substance and detect the formation of any degradation
products.[13]
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2. Stability-Indicating HPLC Method Development

o Objective: To develop and validate an HPLC method capable of separating and quantifying
"Einecs 304-926-9" from its potential degradation products.

o Methodology:

o Forced Degradation: Subject the drug substance to stress conditions (acidic, basic,
oxidative, thermal, and photolytic) to generate degradation products.

o Chromatographic Conditions Development:
= Column: A reversed-phase column (e.g., C18) is typically suitable.

= Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile
or methanol). The pH of the buffer should be optimized for the separation of the basic

amphetamine and acidic stearic acid.

» Detection: UV detection is commonly used for amphetamine. The wavelength should be

selected based on the UV spectrum of amphetamine.

o Validation: Validate the method according to ICH guidelines, including specificity, linearity,

accuracy, precision, and robustness.[14]

Mandatory Visualization

Caption: A workflow for troubleshooting stability issues.

Caption: Potential pathway for salt disproportionation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Formulation Stability of
Einecs 304-926-9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126709044#stability-issues-with-einecs-304-926-9-in-
formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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